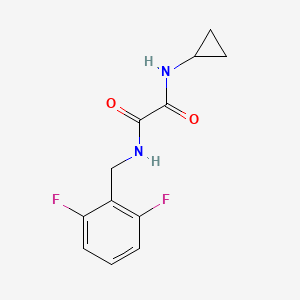

N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

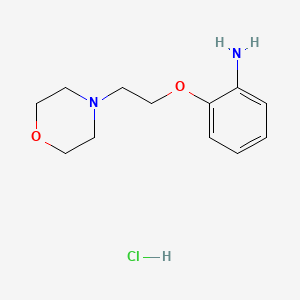

“N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide” is an organic compound. It belongs to the class of compounds known as oxalamides, which are amide derivatives of oxalic acid . The compound contains a cyclopropyl group (a three-membered carbon ring) and a 2,6-difluorobenzyl group (a benzene ring with two fluorine atoms at the 2nd and 6th positions).

Molecular Structure Analysis

The molecular structure of this compound would include a central oxalamide group (a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, repeated twice), with a cyclopropyl group attached to one nitrogen atom and a 2,6-difluorobenzyl group attached to the other nitrogen atom .Applications De Recherche Scientifique

Chemical Reactivity and Cyclopropanation The reactivity of oxalamide-based carbenes, including those with cyclopropyl groups, has been extensively studied. These compounds engage in reactions such as cyclopropanation, producing cyclopropane derivatives, which are of interest due to their potential applications in medicinal chemistry and drug design. For instance, the treatment of certain substrates with styrene or methyl acrylate under specific conditions leads to cyclopropanation products. Such reactions underscore the utility of cyclopropyl-containing compounds in synthesizing structurally complex and potentially bioactive molecules (Braun, Frank, & Ganter, 2012).

Insecticidal Activity The development of novel insecticides with unique chemical structures, including those incorporating cyclopropyl groups, highlights the importance of cyclopropyl derivatives in agriculture. Such compounds have demonstrated exceptional activity against various pests, indicating their potential in developing new, more effective insecticides (Tohnishi et al., 2005).

Cyclopropylation Methods Advancements in cyclopropylation methods, involving cyclopropyl groups, have enabled the synthesis of molecules containing cyclopropane-heteroatom linkages, crucial for medicinal chemistry. Such methodologies facilitate the construction of cyclopropyl aryl ethers and cyclopropyl amine derivatives, expanding the toolkit for synthesizing pharmacologically relevant molecules (Derosa et al., 2018).

Enzyme Inhibition Research into cyclopropyl-containing compounds has also led to the discovery of their inhibitory effects on enzymes such as carbonic anhydrase. These findings are significant for the development of therapeutic agents targeting various diseases, demonstrating the versatility of cyclopropyl derivatives in drug discovery and development (Boztaş et al., 2015).

Biocatalysis and Stereoselective Synthesis The use of biocatalysts for the stereoselective synthesis of cyclopropyl-containing compounds illustrates the intersection of green chemistry and pharmaceutical synthesis. This approach offers an environmentally friendly and efficient pathway to produce stereoselectively enriched compounds, potentially leading to new drugs (Tinoco et al., 2017).

Mécanisme D'action

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Its predicted density is 1337±006 g/cm3 , which may influence its absorption and distribution in the body .

Analyse Biochimique

Biochemical Properties

It is believed to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide on various types of cells and cellular processes are currently being studied . Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings are currently being studied . This includes investigations into the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Research is ongoing to understand how the effects of this compound vary with different dosages in animal models . This includes studies to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This includes studies to identify any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is ongoing to understand how this compound is transported and distributed within cells and tissues . This includes studies to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied . This includes investigations into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

N'-cyclopropyl-N-[(2,6-difluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N2O2/c13-9-2-1-3-10(14)8(9)6-15-11(17)12(18)16-7-4-5-7/h1-3,7H,4-6H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHKPJDNNDTPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCC2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate](/img/structure/B2915986.png)

![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2915987.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2915988.png)

![N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine](/img/structure/B2915991.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2915994.png)

![[2-(Furan-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2916000.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2916003.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2916005.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)